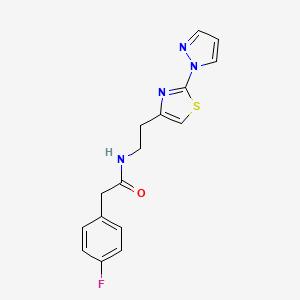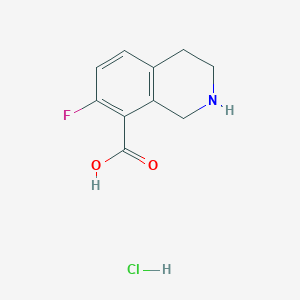
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenyl)acetamide, commonly known as PTZ-FPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazole compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including studies on coordination complexes and their antioxidant activities, highlights the potential of these compounds in developing materials with specific chemical properties and biological activities. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, attributed to their structural features and the formation of supramolecular architectures via hydrogen bonding interactions. This suggests their potential application in areas where antioxidant properties are desirable, such as in mitigating oxidative stress-related diseases or in the stabilization of materials prone to oxidation (Chkirate et al., 2019).
Synthesis of Novel Compounds with Anti-inflammatory Activity
The synthesis of novel compounds bearing a similarity to the specified chemical structure has been explored, with some derivatives showing significant anti-inflammatory activity. This underscores the potential of such compounds in pharmaceutical applications, particularly in the development of new anti-inflammatory agents. The strategic functionalization of the pyrazole-acetamide backbone to include other pharmacophoric groups could lead to compounds with enhanced biological activities, offering new avenues for drug development (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Activities
The incorporation of pyrazole-acetamide structures into novel thiazole derivatives has been associated with significant antimicrobial and antifungal activities. This highlights their potential application in addressing microbial and fungal infections. The design and synthesis of such compounds can be targeted towards developing new antimicrobial agents, which are crucial in the fight against drug-resistant pathogens (Saravanan et al., 2010).
Antipsychotic Agents
Studies on pyrazole-acetamide derivatives have also explored their potential as novel antipsychotic agents. The modification of the pyrazole-acetamide scaffold to include different functional groups has resulted in compounds with promising antipsychotic-like profiles, without the typical interaction with dopamine receptors seen in current antipsychotic drugs. This suggests the possibility of developing new antipsychotic medications with fewer side effects, improving patient outcomes in the treatment of psychiatric disorders (Wise et al., 1987).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-13-4-2-12(3-5-13)10-15(22)18-8-6-14-11-23-16(20-14)21-9-1-7-19-21/h1-5,7,9,11H,6,8,10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATJDMCZSFFYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2876518.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2876521.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2876522.png)
![6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2876523.png)
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2876525.png)
![2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]propan-1-one](/img/structure/B2876527.png)




![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2876535.png)
![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)